molecular formula C18H19FN2O B1361676 4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde CAS No. 883512-41-2

4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde

Cat. No.: B1361676
CAS No.: 883512-41-2
M. Wt: 298.4 g/mol
InChI Key: YCFZOGSISOTMKW-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde is a useful research compound. Its molecular formula is C18H19FN2O and its molecular weight is 298.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound “4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde” has been found to exhibit significant antimicrobial activity . The primary targets of this compound are likely to be key proteins in the microbial organisms, such as oxidoreductase . Oxidoreductases are enzymes involved in the transfer of electrons from one molecule (the oxidant) to another (the reductant). They play a crucial role in the energy production and metabolism of many organisms .

Mode of Action

The compound interacts with its targets, such as oxidoreductase, by binding to their active sites . This interaction can inhibit the normal function of the target proteins, leading to a disruption in the metabolic processes of the microbial organisms . The exact nature of these interactions and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The compound’s interaction with oxidoreductase can affect various biochemical pathways. Oxidoreductases are involved in many metabolic processes, including the electron transport chain, a crucial component of cellular respiration . By inhibiting oxidoreductase, the compound disrupts these pathways, leading to a decrease in the energy production and growth of the microbial organisms .

Pharmacokinetics

The compound’s effectiveness against microbial organisms suggests that it has sufficient bioavailability to reach its targets

Result of Action

The result of the compound’s action is a significant reduction in the growth and proliferation of microbial organisms . This is due to the disruption of key metabolic processes caused by the inhibition of oxidoreductase . The compound has shown significant antibacterial and antifungal activity, comparable to that of standard antimicrobial agents .

Biochemical Analysis

Biochemical Properties

4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain oxidoreductase enzymes, which are crucial for cellular redox reactions . Additionally, this compound binds to specific protein receptors, modulating their activity and influencing downstream signaling pathways . These interactions highlight the compound’s potential as a modulator of biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound induces apoptosis by activating pro-apoptotic signaling pathways and downregulating anti-apoptotic genes . Moreover, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cellular proliferation and growth.

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-17-12-16(14-22)6-7-18(17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFZOGSISOTMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649851
Record name 4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883512-41-2
Record name 4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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